3-(3,5-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-12-5-6-13(2)17(7-12)18-11-19(24-23-18)21-22-20(25-28-21)14-8-15(26-3)10-16(9-14)27-4/h5-11H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHJKHGUOYFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.5 g/mol . The structure features a 1,2,4-oxadiazole ring that contributes significantly to its biological properties.
Biological Activities
-
Antitumor Activity
- Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antitumor activities. For example, derivatives have shown efficacy against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
- A study reported that specific oxadiazole derivatives had IC50 values ranging from 10.1 µM to 18.78 µM , demonstrating superior activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
- Anti-inflammatory Properties
- Antimicrobial Activity
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Mechanisms of Action
- The biological activity of 1,2,4-oxadiazoles can be attributed to their ability to inhibit various enzymes involved in cancer progression and inflammation. Notably, they target:
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- A study demonstrated that a specific derivative exhibited cytotoxicity against multiple cancer cell lines with varying mechanisms of action based on structural modifications .
- Another investigation into the pharmacological profiles of oxadiazoles revealed their potential as dual-action agents targeting both tumor cells and inflammatory pathways .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocycle Core: The target compound’s 1,2,4-oxadiazole core distinguishes it from sydnone derivatives (1,2,3-oxadiazole) and dihydropyrazoles . The 1,2,4-oxadiazole ring enhances metabolic stability compared to esters, a feature exploited in drug design .
Substituent Effects: Methoxy Groups: The 3,5-dimethoxyphenyl group in the target compound may enhance lipophilicity and electron-donating capacity compared to 3,4-dimethoxyphenyl (e.g., CAS 1192572-12-5 ) or bromophenyl (ChEBI: 108569 ) substituents.
Crystal Packing and Stability: While the target compound lacks crystallographic data, the sydnone derivative () demonstrates intermolecular C–H⋯O hydrogen bonds and π–π interactions, suggesting similar stabilization mechanisms might apply to structurally related oxadiazoles .
Pharmacological and Computational Insights
- In Silico Studies : Analogues like the dihydropyrazole in underwent molecular docking to assess binding to biological targets (e.g., cyclooxygenase-2), highlighting the role of methoxy and fluorophenyl groups in hydrophobic interactions . The target compound’s 3,5-dimethoxyphenyl group could similarly enhance target affinity.
- Mesoionic Properties: The sydnone derivative () exhibits mesoionic behavior, which is absent in 1,2,4-oxadiazoles but underscores the diversity of electronic profiles within oxadiazole derivatives .
Gaps in Data
- Physical properties (e.g., melting point, solubility) and explicit pharmacological data for the target compound are unavailable in the provided evidence. However, trends from analogs suggest that methoxy and dimethyl groups likely improve membrane permeability and metabolic stability .
Preparation Methods
Hydrazine Condensation with β-Ketoesters
A modified method from involves reacting 2,5-dimethylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate in ethanol under acidic conditions (acetic acid, reflux, 12 h). This yields ethyl 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (aq. ethanol, 70°C, 6 h).
Reaction conditions :
Alternative Pathways Using Diethyl Oxalate
Source describes aldol condensation of 3,5-bistrifluoromethyl acetophenone with diethyl oxalate in toluene using NaH as a base, followed by cyclization with hydrazines. Adapting this, 2,5-dimethylacetophenone reacts with diethyl oxalate to form a diketone intermediate, which is cyclized with hydrazine hydrate to yield the pyrazole.
Synthesis of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring is constructed from 3,5-dimethoxybenzoic acid through a carbohydrazide intermediate.
Formation of 3,5-Dimethoxybenzoic Acid Hydrazide
3,5-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with hydrazine hydrate in ethanol to yield the hydrazide.
Procedure :
Cyclization to 1,2,4-Oxadiazole
The hydrazide undergoes cyclodehydration with the pyrazole-carboxylic acid in the presence of phosphorous oxychloride (POCl₃).
Optimized conditions :
-
Reflux in POCl₃ for 6–12 h.
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Neutralization with NaHCO₃ and recrystallization from ethanol.
Yield : 70–78%
Coupling of Pyrazole and Oxadiazole Moieties
The final step involves forming the 1,2,4-oxadiazole ring by reacting the pyrazole-carboxylic acid with the 3,5-dimethoxybenzoic hydrazide.
POCl₃-Mediated Cyclization
A mixture of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (1 mol) and 3,5-dimethoxybenzoic hydrazide (1 mol) in POCl₃ is refluxed for 12 h. The product is isolated by pouring the reaction mixture into ice, followed by neutralization and recrystallization.
Characterization data :
Alternative NaHSO₃-Catalyzed Method
Source reports cyclization using NaHSO₃ in ethanol-water (1:2). While this method is milder, yields for bulky substrates like the target compound are lower (50–55%).
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Temperature and Time Dependence
Challenges and Mitigation Strategies
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Regioselectivity in Pyrazole Formation : Use of electron-deficient β-ketoesters directs substituents to the 3- and 5-positions.
-
Side Reactions : Excess POCl₃ minimizes esterification byproducts.
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Purification : Column chromatography (hexane:ethyl acetate, 7:3) resolves residual hydrazide impurities .
Q & A
Q. What synthetic strategies are recommended for preparing 3-(3,5-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?
A two-step approach is commonly employed:
Pyrazole Core Synthesis : Condense hydrazine derivatives with β-diketones or β-ketoesters under reflux conditions. For example, 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid derivatives can be synthesized via cyclocondensation .
Oxadiazole Formation : React the pyrazole intermediate with 3,5-dimethoxybenzoyl chloride using a coupling agent (e.g., POCl₃ or DCC) in anhydrous dioxane. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- HPLC-UV/MS : Confirm purity (>95%) using a C18 column with acetonitrile/water gradients.
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include:
- 1,2,4-oxadiazole C=N stretching (~1600 cm⁻¹) in FTIR.
- Dimethoxy groups (δ 3.8–3.9 ppm in ¹H NMR).
- Elemental Analysis : Validate stoichiometry (C, H, N) within ±0.3% of theoretical values .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
- In Vitro Cytotoxicity : Use the MTT assay (Mosmann, 1983 protocol) with IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition Studies : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (Km and Vmax analysis).
- Dose-Response Curves : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .
Q. How can researchers resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The pyrazole moiety may exhibit keto-enol tautomerism, altering peak multiplicity. Use variable-temperature NMR to confirm dominant tautomers.
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out adducts or degradation products .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of derivatives?
- Substituent Variation : Systematically modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) and oxadiazole (e.g., dimethoxy → nitro) rings .
- Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO energies) with biological activity.
- Cocrystallization Studies : Use X-ray diffraction (if crystalline) to map binding interactions with target proteins .
Q. How should stability and degradation profiles be assessed under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC at 0, 24, and 48 hours.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify major degradants via LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Validation of Models : Reassess docking parameters (e.g., grid box size, scoring functions) in AutoDock Vina.
- Solvent Accessibility : Verify if the compound’s solubility (logP ~3.2) aligns with assay buffer conditions. Poor solubility may artificially reduce observed activity.
- Off-Target Effects : Perform counter-screens against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific binding .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
